ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Overview
Description
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ethyl ester. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.
Scientific Research Applications
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and cyano group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, methyl ester
Uniqueness
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the cyano group or have different substituents on the benzodioxole ring. The unique combination of functional groups in this compound makes it a valuable target for research and development in various scientific fields.
Biological Activity
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on existing literature.
Molecular Formula: C₁₃H₁₁NO₄
Molecular Weight: 245.24 g/mol
CAS Number: 2286-56-8
Melting Point: 95–97 °C
The compound features a cyanoacrylate ester structure, which is significant for its reactivity and biological interactions. The presence of the benzodioxole ring enhances its potential for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: Its structural components can interact with receptors, influencing signal transduction pathways.
- Cytotoxicity: Studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells, promoting apoptosis and cell cycle arrest.
Anticancer Properties
Research indicates that this compound and its derivatives possess anticancer properties. For instance:
- Cell Viability Assays: In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines (e.g., PC-3 prostate cancer cells) with IC50 values in the low micromolar range.
- Mechanistic Studies: The compound's ability to induce apoptosis has been linked to the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Pathogens: this compound exhibits inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The results indicated that certain derivatives were effective in inducing apoptosis in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 2: Antimicrobial Effects
Another study explored the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, Antimicrobial |
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane | Structure | Limited biological activity |
1-(1,3-Benzodioxol-5-yl)-2-butanamine | Structure | Moderate anticancer activity |
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGTWDAUOUMNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222233 | |
Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-56-8 | |
Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2286-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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